molecular formula C9H13NO B8753730 2-(Isopropylamino)phenol CAS No. 23504-11-2

2-(Isopropylamino)phenol

Cat. No.: B8753730
CAS No.: 23504-11-2
M. Wt: 151.21 g/mol
InChI Key: BLCSQUZTWKPKSR-UHFFFAOYSA-N
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Description

2-(Isopropylamino)phenol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

23504-11-2

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(propan-2-ylamino)phenol

InChI

InChI=1S/C9H13NO/c1-7(2)10-8-5-3-4-6-9(8)11/h3-7,10-11H,1-2H3

InChI Key

BLCSQUZTWKPKSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=CC=C1O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Into a 100 mL flask purged with nitrogen were added 12 g (109.92 mmol) of o-aminophenol and 60 mL of dimethylformamide (DMF), and the resultant mixture was stirred at room temperature and dissolved. Then, the obtained solution was mixed with 22.4 g (132 mmol) of 2-iodopropane such (molar ratio of 2-iodopropane to o-aminophenol: 1.2), and further with 11.4 g (114 mmol) of potassium hydrogencarbonate (KHCO3) as a catalyst, and the resultant mixture was stirred at room temperature for 5 h. After conducting the reaction for 5 h, 50 mL of water was added to the reaction solution to terminate the reaction.
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12 g
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60 mL
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22.4 g
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11.4 g
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50 mL
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Synthesis routes and methods III

Procedure details

The same procedure as in Example 1 was repeated except that the molar ratio of 2-iodopropane to o-aminophenol was changed to 1.0, the 2-iodopropane was dropped over 3 h, and then the reaction mixture was stirred at room temperature for 2 h.
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Synthesis routes and methods IV

Procedure details

Into a 300 mL autoclave were charged 12 g (109.92 mmol) of o-aminophenol, 100 mL (79 g; 1.4 mol) of acetone, 0.6 g of Pd/C (Pd content: 5% by mass) and 30 g of MgSO4, and the contents of the autoclave were heated at 100° C. while stirring under a hydrogen pressure of 1.0 MPa. After the elapse of 1 h, the hydrogen absorption was ceased, and the reaction was terminated. The resultant reaction solution was subjected to suction filtration to remove Pd/C and MgSO4 therefrom, and the filtrate thus separated was concentrated and then mixed with water to crystallize a reaction product. The thus obtained reaction product was dried to obtain 2-(isopropylamino)phenol. As a result, it was confirmed that the yield of 2-(isopropylamino)phenol was 93%, and the oxygen absorption initiation time as an index of determining an oxidation-inhibiting property thereof was 370 min.
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12 g
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30 g
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